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Compound of Interest

Compound Name: N-Methyl Amisulpride

Cat. No.: B609603

Technical Support Center: N-Methyl Amisulpride
(LB-102)

This technical support center provides guidance for researchers, scientists, and drug
development professionals on optimizing N-Methyl Amisulpride (LB-102) dosage to minimize
side effects during clinical experiments.

Frequently Asked Questions (FAQSs)

Q1: What is N-Methyl Amisulpride (LB-102) and how does it differ from amisulpride?

N-Methyl Amisulpride (LB-102) is a patented N-methylated analogue of amisulpride, a
benzamide derivative used as an antipsychotic.[1][2] It is designed to have increased
lipophilicity, which improves its ability to cross the blood-brain barrier.[2][3] This enhanced
permeability is expected to result in higher brain-to-plasma concentration ratios, potentially
allowing for lower therapeutic doses compared to amisulpride and, consequently, a reduced
risk of peripheral side effects.[3][4]

Q2: What is the primary mechanism of action for N-Methyl Amisulpride?

N-Methyl Amisulpride is a selective dopamine D2/D3 receptor and serotonin 5-HT7 receptor
antagonist.[1][3] Its therapeutic effects in schizophrenia are believed to be mediated through
the blockade of these receptors.
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Q3: What are the most common dose-limiting side effects observed with N-Methyl
Amisulpride?

Based on Phase 1 clinical trial data, the most common dose-limiting side effects are
extrapyramidal symptoms (EPS), specifically acute dystonia.[1][2] Other notable side effects
include transient increases in prolactin levels and QT interval prolongation, particularly at
higher doses.[1][2][5]

Q4: How can the risk of extrapyramidal symptoms (EPS) be minimized?

The incidence of EPS is dose-dependent.[1][2] In a Phase 1 study, instances of acute dystonia
were reported at doses of 100 mg once daily (QD), 75 mg twice daily (BID), and two cases at
100 mg BID (totaling 200 mg/day).[1][2] The 200 mg/day dosing arm was discontinued due to
these events.[1][2] Therefore, maintaining the total daily dose below 150 mg is recommended
to minimize the risk of EPS.[4]

Q5: What is the relationship between N-Methyl Amisulpride dosage and dopamine receptor
occupancy?

A 50 mg daily dose of N-Methyl Amisulpride has been shown to achieve 60-80% occupancy
of the dopamine D2 receptor.[6] This is a clinically relevant target for antipsychotic efficacy. For
comparison, amisulpride requires doses of 300-400 mg per day to achieve similar levels of
receptor occupancy.[6]

Troubleshooting Guides
Managing Extrapyramidal Symptoms (EPS)

Issue: The subject is experiencing acute dystonia (e.g., muscle spasms, involuntary
movements) after administration of N-Methyl Amisulpride.

Troubleshooting Steps:

e Dose Reduction: Immediately consider reducing the dosage or discontinuing the
administration of N-Methyl Amisulpride. The Phase 1 study indicated that EPS is more
likely at total daily doses of 150 mg and above.[1][2][6]
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o Pharmacological Intervention: For acute management of dystonia, the administration of an
anticholinergic agent, such as benztropine or diphenhydramine, can be effective.

e Monitoring: Closely monitor the subject for resolution of symptoms. If symptoms persist or
worsen, medical intervention is required.

o Future Dosing: If N-Methyl Amisulpride is to be re-initiated, it should be at a significantly
lower dose with slow titration and careful monitoring for any signs of EPS.

Addressing Hyperprolactinemia

Issue: The subject exhibits elevated prolactin levels in serum analysis.
Troubleshooting Steps:

¢ Clinical Assessment: Evaluate for clinical signs of hyperprolactinemia, such as
gynecomastia, galactorrhea, or menstrual irregularities. In the Phase 1 study, elevated
prolactin levels were transient and did not result in clinical observations.[1][2][5]

o Dose-Correlation: Assess if the increase in prolactin correlates with the administered dose of
N-Methyl Amisulpride.

» Monitoring: Continue to monitor prolactin levels. If they remain persistently elevated or if
clinical symptoms develop, a dose reduction or discontinuation should be considered.

Mitigating QT Interval Prolongation

Issue: ECG monitoring indicates a prolongation of the QT interval.
Troubleshooting Steps:

o Dose Evaluation: Transient QT interval prolongation was observed at a 200 mg dose in the
Phase 1 study.[1][2] If QT prolongation is detected, the dosage of N-Methyl Amisulpride
should be reviewed and likely reduced.

» Concomitant Medications: Review all concomitant medications for any that are also known to
prolong the QT interval. The combination of such drugs with N-Methyl Amisulpride should
be avoided.
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» Electrolyte Monitoring: Check serum potassium and magnesium levels, as imbalances can

exacerbate QT prolongation.

o Cardiology Consultation: If significant QT prolongation is observed, a consultation with a

cardiologist is recommended.

Data Presentation

Table 1. Summary of Side Effects from Phase 1 Clinical Trial of N-Methyl Amisulpride (LB-

102)

Side Effect

Doses Associated
with Onset

Severity

Notes

Extrapyramidal
Symptoms (Acute
Dystonia)

100 mg QD, 75 mg
BID, and 100 mg BID
(200 mg/day total)[1]

[2]

Mild to Moderate

Led to discontinuation
of the 200 mg/day
cohort in the multiple
ascending dose
(MAD) study.[1][2]

Increased Prolactin

Observed across

Transient and not

associated with

Levels multiple doses.[1][2][5] Mild clinical observations.
[11[2][5]
Did not result in
OT Interval Evidence of transient clinical observation or
prolongation at the Mild trigger stopping

Prolongation

200 mg dose.[1][2]

criteria in the Phase 1
study.[1][2]

Table 2: N-Methyl Amisulpride (LB-102) vs. Amisulpride: Dosage and Receptor Occupancy
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Effective Daily Dose for 60-

Compound 80% D2 Receptor Reference
Occupancy

N-Methyl Amisulpride (LB-102) 50 mg [6]

Amisulpride 300 - 400 mg [6]

Experimental Protocols
Phase 1 Clinical Trial Methodology for N-Methyl
Amisulpride (LB-102)

Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending
dose study.[4][7]

Participants: 64 healthy adult volunteers aged 18-55 years.[5]
Dosage Regimens:

e Single Ascending Dose (SAD): Doses ranged from 10 mg to 200 mg.[5] The initially planned
higher doses were adjusted based on safety and pharmacokinetic data from lower dose
cohorts.[7]

e Multiple Ascending Dose (MAD): Dosing cohorts were evaluated, with adjustments made
based on observed adverse events. The 100 mg BID (200 mg/day) cohort was discontinued
due to the occurrence of EPS.[1][2][5]

Primary Endpoint: Safety and tolerability of N-Methyl Amisulpride.[4]
Secondary Endpoint: Pharmacokinetics of N-Methyl Amisulpride.[4]
Key Assessments:

» Monitoring for adverse events, with a focus on EPS, prolactin levels, and ECG changes (QT
interval).

e Pharmacokinetic blood sampling to determine plasma concentrations of LB-102.[7]

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11632090/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11632090/
https://www.benchchem.com/product/b609603?utm_src=pdf-body
https://www.benchchem.com/product/b609603?utm_src=pdf-body
https://lbpharma.us/wp-content/uploads/2020/12/lb-102-001-synopsis.pdf
https://lbpharma.us/wp-content/uploads/2020/12/lb-102-001-clinical-study-report-final.pdf
https://www.businesswire.com/news/home/20200914005766/en/LB-Pharmaceuticals-Inc-Announces-Results-of-LB-102-Phase-1-First-in-Human-Clinical-Study
https://www.businesswire.com/news/home/20200914005766/en/LB-Pharmaceuticals-Inc-Announces-Results-of-LB-102-Phase-1-First-in-Human-Clinical-Study
https://lbpharma.us/wp-content/uploads/2020/12/lb-102-001-clinical-study-report-final.pdf
https://pubmed.ncbi.nlm.nih.gov/35841422/
https://lbpharma.us/wp-content/uploads/2024/09/Phase-1-a-randomized-double-blind-placebo-controlled-study-of-the-safety-tolerability-pharmacokinetics-and-pharmacodynamics-of-LB-102-July-2022-Springer-Nature.pdf
https://www.businesswire.com/news/home/20200914005766/en/LB-Pharmaceuticals-Inc-Announces-Results-of-LB-102-Phase-1-First-in-Human-Clinical-Study
https://www.benchchem.com/product/b609603?utm_src=pdf-body
https://lbpharma.us/wp-content/uploads/2020/12/lb-102-001-synopsis.pdf
https://www.benchchem.com/product/b609603?utm_src=pdf-body
https://lbpharma.us/wp-content/uploads/2020/12/lb-102-001-synopsis.pdf
https://lbpharma.us/wp-content/uploads/2020/12/lb-102-001-clinical-study-report-final.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

Mandatory Visualizations
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Caption: Signaling pathway of N-Methyl Amisulpride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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